Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC18255495
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O4 |
|---|---|
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-9(8-16)10-5-15-6-11(10)12(17)19-4/h9-11,15H,5-8H2,1-4H3 |
| Standard InChI Key | HRHCMMWPZHMSGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrrolidine ring (five-membered saturated amine) linked to an azetidine (four-membered saturated amine) at the 4-position of pyrrolidine. Key substituents include:
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Boc Protection: The tert-butoxycarbonyl group at the azetidine nitrogen enhances stability during synthetic modifications, preventing unwanted side reactions .
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Methyl Ester: Positioned at the pyrrolidine-3-carboxylate, this group increases lipophilicity, improving membrane permeability in biological systems .
The stereochemistry of the azetidine-pyrrolidine junction (e.g., cis or trans configurations) significantly influences its conformational flexibility and binding affinity to biological targets. X-ray crystallography and NMR studies of analogous compounds, such as tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, reveal that steric interactions between the Boc group and adjacent substituents dictate preferred ring puckering modes .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step strategies to construct the bicyclic framework while introducing functional groups selectively:
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Azetidine Ring Formation:
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Pyrrolidine Functionalization:
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Michael addition or Mannich reactions are employed to attach the pyrrolidine ring. For example, aza-Michael additions using DBU in acetonitrile at 65°C achieve yields up to 75% for analogous structures .
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Esterification of the carboxylic acid precursor with methanol and DCC (dicyclohexylcarbodiimide) completes the methyl ester group .
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Representative Synthetic Pathway:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Boc Protection | Boc₂O, DMAP, DCM | 85–92 | |
| 2 | Azetidine-Pyrrolidine Coupling | DBU, CH₃CN, 65°C, 4 h | 64–75 | |
| 3 | Esterification | DCC, MeOH, RT, 12 h | 90 |
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s rigid bicyclic structure mimics transition states in enzymatic reactions. For instance, derivatives with similar frameworks exhibit inhibitory activity against proteases and kinases:
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SARS-CoV-2 Main Protease (Mpro): Analogous azetidine-pyrrolidine hybrids demonstrate IC₅₀ values <1 μM by occupying the S1/S2 substrate-binding pockets .
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Dipeptidyl Peptidase-4 (DPP-4): Methyl ester derivatives enhance bioavailability, with logP values ~2.5, optimizing pharmacokinetic profiles .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
Synthetic Limitations
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Steric Hindrance: Bulky Boc groups complicate coupling reactions, necessitating high-pressure conditions or microwave-assisted synthesis .
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Stereochemical Control: Achieving enantiomeric excess >90% requires chiral catalysts (e.g., Rhodium-BINAP complexes), increasing production costs .
Therapeutic Prospects
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic modifications to the azetidine and pyrrolidine rings to optimize target affinity.
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In Vivo Efficacy Trials: Evaluating pharmacokinetics and toxicity profiles in primate models to advance clinical translation.
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